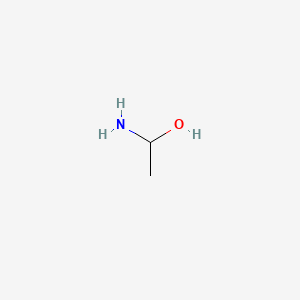

1-Aminoethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Aminoethanol is an organic compound with the formula CH3CH(NH2)OH. It is classified as an alkanolamine and is a structural isomer of 2-aminoethanol (ethanolamine). These two compounds differ in the position of the amino group .

Synthesis Analysis

The synthesis of this compound involves the reaction of acetaldehyde with ammonia. The reaction was found to involve very high activation energy and consequently the rate coefficient value was found to be too small to have any significant atmospheric implication . The Strecker amino acid synthesis is a method for the synthesis of amino acids by the reaction of an aldehyde with cyanide in the presence of ammonia .Molecular Structure Analysis

The molecular formula of this compound is C2H7NO. The structure of this compound remained unproven until 1877, when the German-Italian chemist Robert Schiff showed that the structure was CH3CH(OH)NH2 .Chemical Reactions Analysis

The reaction of ammonia with acetaldehyde as a potential source of 1,this compound in the troposphere has been investigated by electronic structure and chemical kinetics calculations . The reaction was found to involve very high activation energy .Physical and Chemical Properties Analysis

This compound is a colorless, viscous liquid or solid (below 51°F) with an unpleasant, ammonia-like odor. It has a molecular weight of 61.1 and a boiling point of 339°F .Wissenschaftliche Forschungsanwendungen

Polypeptide Synthesis

- Aminomethyl Polystyrene Resin : 2-Aminoethanol has been utilized in the preparation of aminomethyl polystyrene resin for solid phase peptide synthesis. This method improves purification and by-product removal compared to traditional methods using hydrazine. The resin's effectiveness was demonstrated in synthesizing polypeptides ACP (65-74) and oxytocin, showing comparable or better results than the hydrazine method (Harris, Yang, & Brimble, 2011).

Astrochemistry

- Rotational Spectrum Analysis : Research on the rotational spectrum of aminoethanol at millimeter wavelengths has been conducted to support astronomical heterodyne spectroscopy. Aminoethanol is a predicted precursor to the amino acid alanine in the interstellar medium, making it of significant interest for observational studies (Widicus, Drouin, Dyl, & Blake, 2003).

Organic Synthesis

- Modification for Asymmetric Alkylation : Experimental studies have explored the modification of 1,2-diphenyl-2-aminoethanol to promote enantioselective alkylation of N-diphenylphosphinoyl arylimines with diethylzinc and dibutylzinc. This led to the discovery of enhanced enantiomeric selectivities using certain ligands (Zhang et al., 2004).

Environmental Chemistry

- OH-Initiated Degradation Study : The degradation of 2-aminoethanol by hydroxyl radicals was studied in an outdoor environmental chamber. This research is crucial for understanding the atmospheric behavior of 2-aminoethanol and its environmental impact (Karl et al., 2011).

Chiral Molecule Formation

- Formation in Interstellar Ice Analogs : A study investigated the formation of alpha-aminoethanol, a chiral molecule and potential amino acid precursor, in interstellar ice analogs. This contributes to our understanding of the chemical processes that could link interstellar molecules to life on Earth (Duvernay et al., 2010).

Agricultural Application

- Tolerance to Drought in Barley : 2-Aminoethanol has been shown to improve tolerance to drought and paraquat in barley. It enhances grain yield under drought stress and has a protective effect on chloroplast ultrastructure (Mascher et al., 2005).

Carbon Capture

- CO2 Absorption from Fuel Gases : The composition of aqueous 2-aminoethanol solutions used for carbon dioxide absorption in industrial processes was studied, revealing insights into the chemical processes involved (Talzi, 2016).

Organic Chemistry

- Catalysis in Water : 2-Aminoethanol facilitated the alkynylation of aryl halides (Sonogashira reaction) in water, providing a practical method for the synthesis of arylalkynes (Batchu et al., 2005).

Molecular Structure Analysis

- Hydrogen Bonding Study : The impact of temperature and water content on the molecular structure and hydrogen bonding of 2-aminoethanol was examined using spectroscopy and density functional theory calculations. This research aids in understanding the physical and chemical properties of aminoethanol (Haufa & Czarnecki, 2010).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

CAS-Nummer |

75-39-8 |

|---|---|

Molekularformel |

C6H15N3 |

Molekulargewicht |

129.20 g/mol |

IUPAC-Name |

2,4,6-trimethyl-1,3,5-triazinane |

InChI |

InChI=1S/C6H15N3/c1-4-7-5(2)9-6(3)8-4/h4-9H,1-3H3 |

InChI-Schlüssel |

MZSSRMMSFLVKPK-UHFFFAOYSA-N |

SMILES |

CC(N)O |

Kanonische SMILES |

CC1NC(NC(N1)C)C |

| 75-39-8 | |

Physikalische Beschreibung |

Acetaldehyde ammonia appears as a white crystalline solid. Melting point 97°C. Boiling point 110°C (with some decomposition). An addition product between acetaldehyde and ammonia. Presents moderate fire and explosion hazard when exposed to heat or flame. Moderately toxic by ingestion and inhalation and a strong irritant. Used to make other chemicals, vulcanize rubber. |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

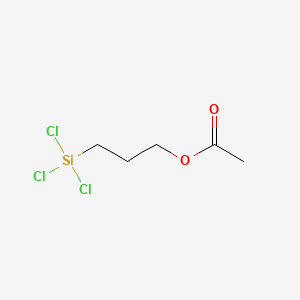

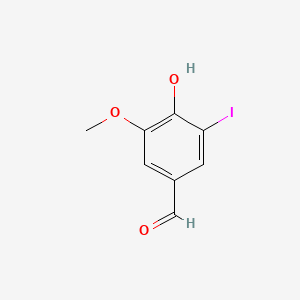

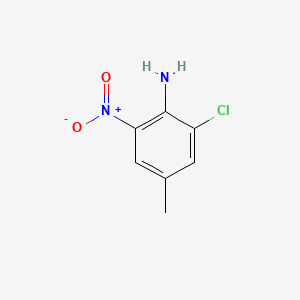

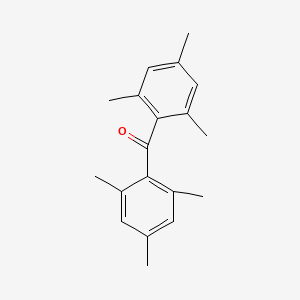

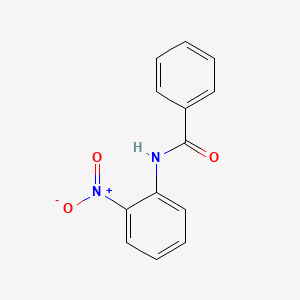

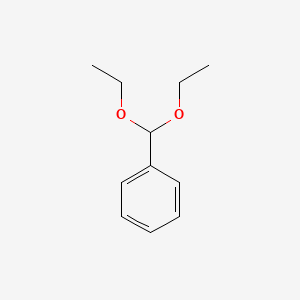

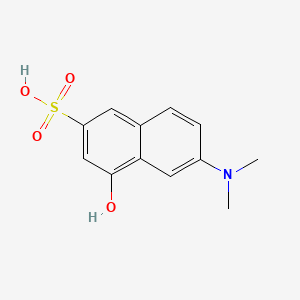

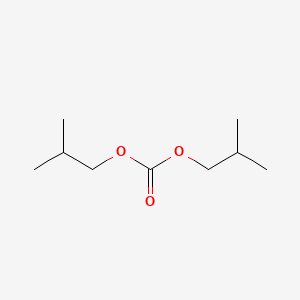

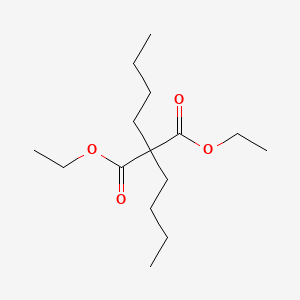

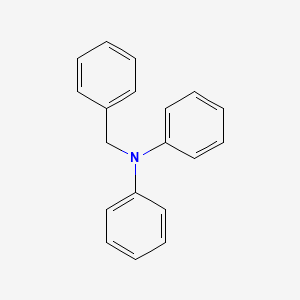

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.